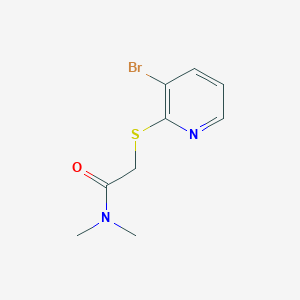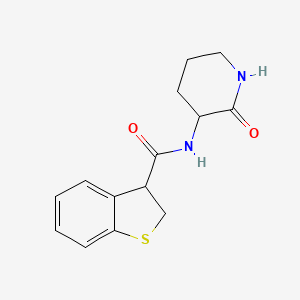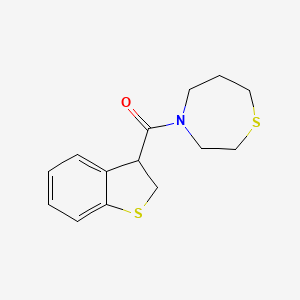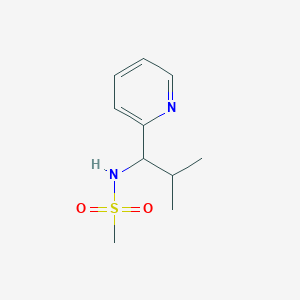
N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide, also known as MPDC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
作用機序
The mechanism of action of N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in cell growth, apoptosis, and protein aggregation. Specifically, N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been shown to inhibit the activity of heat shock proteins, which are involved in protein folding and aggregation.
Biochemical and Physiological Effects:
N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, the inhibition of protein aggregation, and the protection of dopaminergic neurons. In addition, N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been shown to have low toxicity and good bioavailability, making it an attractive candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide for lab experiments is its high purity, which allows for accurate and reproducible results. In addition, N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been shown to have low toxicity, making it a safe and reliable compound for use in cell culture and animal studies. However, one limitation of N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several potential future directions for the study of N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide. One area of interest is the development of N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide derivatives with improved potency and selectivity for specific disease targets. In addition, further studies are needed to fully understand the mechanism of action of N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide and its derivatives may lead to more cost-effective and efficient production methods.
合成法
N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-1-(pyridin-2-ylmethyl)-1H-benzo[d]imidazole with N-methylthiourea in the presence of a base. The resulting intermediate is then subjected to a series of reactions that ultimately yield N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide in high purity.
科学的研究の応用
N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been the subject of several scientific studies due to its potential applications in medicinal chemistry. Specifically, N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has shown promise as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Finally, N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been shown to protect dopaminergic neurons, which are affected in Parkinson's disease.
特性
IUPAC Name |
N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-18(10-12-6-4-5-9-17-12)16(19)14-11-20-15-8-3-2-7-13(14)15/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEYMAXRIZTYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C(=O)C2CSC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)

![2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593977.png)
![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)

![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)

